molecular formula C16H25N3O2 B10967937 N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B10967937
M. Wt: 291.39 g/mol
InChI Key: WABCIKOQVDOZNN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a furan ring, and a piperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable alkylating agent, such as furan-2-ylmethyl chloride, under basic conditions.

    Acylation Reaction: The resulting piperazine intermediate is then subjected to an acylation reaction with cyclopentanecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring in the compound can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Biology: The compound is used in studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
  • N-cyclopentyl-2-[4-(furan-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C16H25N3O2/c20-16(17-14-4-1-2-5-14)13-19-9-7-18(8-10-19)12-15-6-3-11-21-15/h3,6,11,14H,1-2,4-5,7-10,12-13H2,(H,17,20)

InChI Key

WABCIKOQVDOZNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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